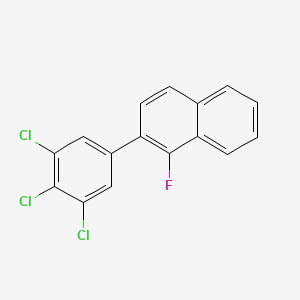![molecular formula C13H22BClN2O2 B14772147 {3-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl}boronic acid](/img/structure/B14772147.png)
{3-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl}boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{3-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl}boronic acid is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 4-methyl-1,4-diazepane moiety. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound’s unique structure makes it a valuable intermediate in various chemical processes and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl}boronic acid typically involves the following steps:
Formation of the Diazepane Moiety: The 4-methyl-1,4-diazepane can be synthesized through a series of reactions starting from commercially available starting materials. This often involves the alkylation of a suitable amine with a methylating agent.
Attachment to the Phenyl Ring: The diazepane moiety is then attached to a phenyl ring through a nucleophilic substitution reaction. This can be achieved by reacting the diazepane with a halogenated phenyl compound under basic conditions.
Introduction of the Boronic Acid Group: The final step involves the introduction of the boronic acid group. This can be done through a borylation reaction, where a boron-containing reagent, such as bis(pinacolato)diboron, is reacted with the phenyl compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, leading to the formation of boronic esters or borates.
Reduction: Reduction reactions can target the diazepane moiety, potentially converting it into a secondary or primary amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Boronic esters or borates.
Reduction: Secondary or primary amines.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, {3-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl}boronic acid is used as a building block in the synthesis of more complex molecules. Its boronic acid group makes it particularly useful in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of biaryl compounds.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme inhibition. Boronic acids are known to form reversible covalent bonds with diols, making them useful in the design of enzyme inhibitors.
Medicine
In medicine, this compound derivatives are explored for their potential as therapeutic agents. Boronic acids have been investigated for their role in the inhibition of proteasomes, which are targets for cancer therapy.
Industry
In industrial applications, this compound can be used in the development of advanced materials, such as polymers and catalysts
作用機序
The mechanism of action of {3-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl}boronic acid largely depends on its interaction with biological targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its role as an enzyme inhibitor. This interaction can disrupt the normal function of enzymes, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks the diazepane moiety, making it less versatile in certain applications.
4-Methylphenylboronic Acid: Similar structure but without the diazepane group, limiting its use in enzyme inhibition studies.
Diazepane Derivatives: Compounds with similar diazepane structures but lacking the boronic acid group, which reduces their utility in Suzuki-Miyaura coupling reactions.
Uniqueness
The uniqueness of {3-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl}boronic acid lies in its combination of a boronic acid group with a diazepane moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable tool in both synthetic chemistry and biological research.
特性
分子式 |
C13H22BClN2O2 |
|---|---|
分子量 |
284.59 g/mol |
IUPAC名 |
[3-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]boronic acid;hydrochloride |
InChI |
InChI=1S/C13H21BN2O2.ClH/c1-15-6-3-7-16(9-8-15)11-12-4-2-5-13(10-12)14(17)18;/h2,4-5,10,17-18H,3,6-9,11H2,1H3;1H |
InChIキー |
UKAZQZNICREKKF-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC=C1)CN2CCCN(CC2)C)(O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



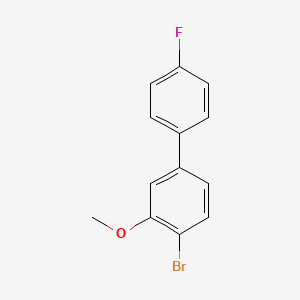
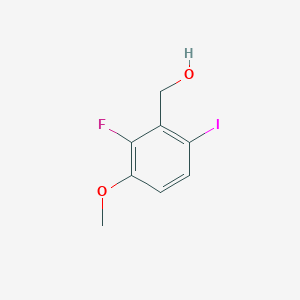
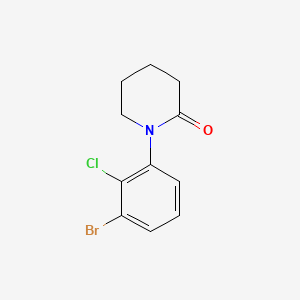
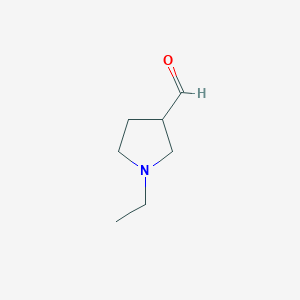
![4'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14772088.png)
![5-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyrazine-2-carboxamide](/img/structure/B14772097.png)
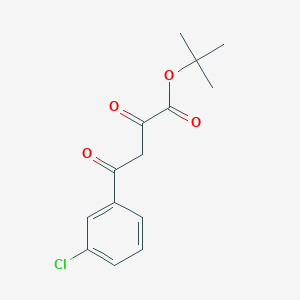


![N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-ethylacetamide](/img/structure/B14772115.png)
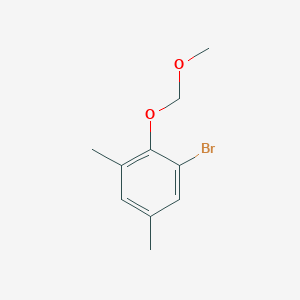
![N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-4-carboxamide](/img/structure/B14772126.png)
